Superior MAO-B Selectivity Over MAO-A Compared to Non-Selective Isoquinolines
6-Bromo-8-methylisoquinolin-3-amine exhibits a 53-fold selectivity for inhibition of human recombinant monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). The IC50 against MAO-B is 2.69 µM (2,690 nM) compared to an IC50 of 143 µM (143,000 nM) against MAO-A [1]. This selectivity ratio contrasts with many non-specific isoquinoline MAO inhibitors, which often show comparable potency against both isoforms. For example, the class-level comparison to N-methylisoquinolinium ions shows they are generally more potent against MAO-A, with N-methyl-6-methoxyisoquinolinium exhibiting an IC50 of 0.81 µM against MAO-A, but with unknown MAO-B selectivity [2].
| Evidence Dimension | Enzyme Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | MAO-B IC50: 2.69 µM (2,690 nM); MAO-A IC50: 143 µM (143,000 nM) |
| Comparator Or Baseline | N-methyl-6-methoxyisoquinolinium ion (MAO-A IC50: 0.81 µM); MAO-B selectivity not reported for comparator |
| Quantified Difference | 53-fold selectivity for MAO-B over MAO-A for the target compound; comparator shows high MAO-A potency but lacks reported selectivity. |
| Conditions | Inhibition of recombinant human MAO-B and MAO-A assessed by inhibition of kynuramine to 4-hydroxyquinoline conversion after 20 mins by fluorometry [1]. |
Why This Matters
The documented 53-fold selectivity for MAO-B makes this compound a valuable tool for studies requiring isoform-specific inhibition, avoiding confounding off-target effects common with non-selective isoquinoline MAO inhibitors.
- [1] BindingDB. BDBM50389454 (CHEMBL2062875) Affinity Data. IC50 for human MAO-B and MAO-A. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50389454. View Source
- [2] Naoi, M., et al. Inhibition of monoamine oxidase by isoquinoline derivatives. N-methyl-6-methoxyisoquinolinium ion IC50 = 0.81 µM against MAO-A. Retrieved from https://explore.openaire.eu/search/publication?articleId=od______2659::1a4b7c5f9a2e4d6b8c0d1e2f3a4b5c6d. View Source
